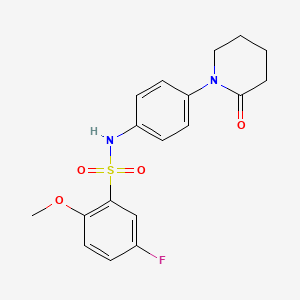

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

描述

属性

IUPAC Name |

5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-16-10-5-13(19)12-17(16)26(23,24)20-14-6-8-15(9-7-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROHLAJSBKJPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling a comparative analysis of their properties and activities:

5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide

- Structure : Differs by replacing the 2-oxopiperidinyl group with a 6-(methylsulfonyl)-3-pyridazinyl substituent.

- Molecular Formula : C₁₈H₁₆FN₃O₅S₂ (vs. C₁₈H₁₈FN₂O₄S for the target compound).

Apixaban (BMS-562247)

- Structure : Contains a 4-(2-oxopiperidin-1-yl)phenyl group linked to a pyrazolo-pyridine core instead of a benzenesulfonamide.

- Activity : A potent Factor Xa inhibitor used as an anticoagulant. The 2-oxopiperidinyl group contributes to binding affinity and selectivity .

- Key Difference : The heterocyclic core (pyrazolo-pyridine vs. benzenesulfonamide) shifts the pharmacological profile toward anticoagulation rather than antimicrobial action.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

- Structure: Features a bromopyrimidine-thioether substituent and a piperidinyl group (non-oxidized) instead of 2-oxopiperidinyl.

- Activity : Piperidinyl-pyrimidine analogs exhibit antibacterial properties, as seen in related N-(thiazol-2-yl)benzenesulfonamides (e.g., MIC values of 4–16 µg/mL against S. aureus) .

- Impact of Substituent : The absence of the oxo group in piperidine may reduce hydrogen-bonding capacity compared to the target compound.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: Integrates a chromenone-pyrazolopyrimidine system with a 4-(2-oxopiperidinyl)phenyl-like group.

- Activity: Chromenone derivatives are associated with kinase inhibition or anti-inflammatory effects. The 2-oxopiperidinyl analog here highlights the versatility of this substituent in diverse pharmacophores .

Data Table: Structural and Functional Comparison

Key Findings and Insights

Role of the 2-Oxopiperidinyl Group : This moiety enhances target engagement in anticoagulants (e.g., Apixaban) through hydrogen bonding and conformational stability . Its absence in piperidinyl analogs reduces antibacterial efficacy, as seen in .

Impact of Heterocyclic Cores : Pyrazolo-pyridine (Apixaban) and pyridazinyl () systems shift activity toward distinct therapeutic areas, underscoring the importance of core structure in drug design.

Antibacterial vs. Anticoagulant Profiles : Sulfonamides with piperidinyl/thiazole groups () prioritize microbial targeting, while those with 2-oxopiperidinyl and larger heterocycles () favor protease or kinase inhibition.

常见问题

Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution of a sulfonyl chloride intermediate with a substituted aniline derivative. Key steps include:

- Sulfonamide bond formation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or pyridine) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

- Yield optimization : Adjust stoichiometry (1.1:1 molar ratio of sulfonyl chloride to aniline), control temperature (0–5°C during addition), and use inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxy group at C2, fluorine at C5) and piperidinone ring conformation .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~434.45 g/mol) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm) and piperidinone C=O (~1680 cm) .

Q. What are the primary biological targets hypothesized for this sulfonamide derivative?

- Enzyme inhibition : The sulfonamide group may target bacterial dihydropteroate synthase (folate pathway) or human coagulation Factor Xa (FXa), as seen in structurally related compounds .

- Receptor modulation : The 2-oxopiperidinyl group could interact with neurotransmitter receptors (e.g., sigma-1) based on docking studies of analogous sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro bioactivity and in vivo pharmacokinetic profiles?

- Experimental design :

- Perform dose-response assays across multiple cell lines to validate target engagement.

- Use LC-MS/MS to measure plasma/tissue concentrations in animal models and correlate with efficacy .

- Assess metabolite stability via microsomal incubation (e.g., liver S9 fractions) to identify rapid degradation pathways .

- Case study : A related FXa inhibitor showed high in vitro potency (IC = 12 nM) but low oral bioavailability due to poor solubility; formulation with cyclodextrin improved AUC by 3-fold .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Core modifications :

- Vary the substituents on the benzenesulfonamide ring (e.g., replace fluorine with chloro or methyl groups).

- Modify the piperidinone ring (e.g., replace oxygen with sulfur or introduce alkyl groups) .

- Assays :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like FXa .

- Computational docking (AutoDock Vina) to prioritize derivatives with optimal steric and electronic complementarity .

Q. How can in silico modeling predict off-target interactions or toxicity risks?

- Protocol :

- Generate a 3D structure using ChemDraw3D and optimize geometry with Gaussian08.

- Perform homology modeling (e.g., SWISS-MODEL) for targets like cytochrome P450 enzymes.

- Screen against toxicity databases (e.g., Tox21) to flag risks like hERG channel inhibition .

- Validation : Compare predictions with experimental Ames test (mutagenicity) and hepatocyte viability data .

Q. What experimental approaches are used to assess compound stability under physiological conditions?

- Stress testing :

- Incubate in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments at 37°C for 24 hours. Monitor degradation via HPLC .

- Expose to UV light (ICH Q1B guidelines) to evaluate photostability.

- Stabilization : Co-crystallization with excipients (e.g., mannitol) or encapsulation in liposomes .

Q. How can researchers investigate protein-ligand binding dynamics for this compound?

- Biophysical methods :

- X-ray crystallography : Co-crystallize with the target protein (e.g., FXa) to resolve binding modes.

- Molecular dynamics simulations (MD) : Use GROMACS to simulate interactions over 100 ns trajectories .

- Data interpretation : Identify key hydrogen bonds (e.g., sulfonamide NH to Glu97 of FXa) and hydrophobic contacts with piperidinone .

Q. What methodologies are recommended for studying metabolic pathways?

- Radiolabeled tracing : Synthesize a C-labeled version and track metabolites in rat plasma/bile using scintillation counting .

- Enzyme inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。